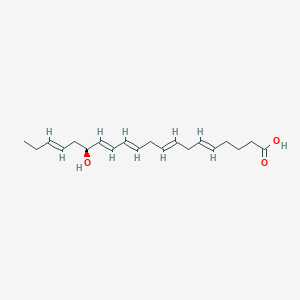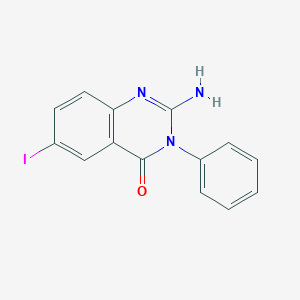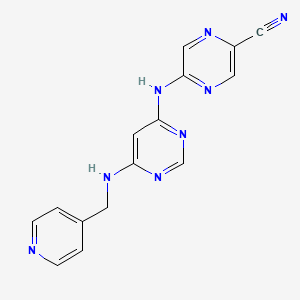
5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered significant interest in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Pyridin-4-ylmethyl Group: This step involves the alkylation of the pyrimidine core with pyridin-4-ylmethyl halides in the presence of a base such as potassium carbonate.
Formation of the Pyrazine Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-4-ylmethyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups or carbonitrile group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst
Substitution: Halogenated intermediates, amines, thiols
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its role in cellular pathways.
Mechanism of Action
The primary mechanism of action of 5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves the inhibition of checkpoint kinase 1 (CHK1). CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response by halting the cell cycle and facilitating DNA repair. By inhibiting CHK1, this compound prevents the repair of damaged DNA, leading to cell death, particularly in cancer cells that rely heavily on CHK1 for survival .
Comparison with Similar Compounds
Similar Compounds
5-((4-Aminopyridin-2-yl)amino)pyrazine-2-carbonitrile: Another CHK1 inhibitor with a similar structure but different substituents.
CCT245737: A potent and selective CHK1 inhibitor with a similar pyrazine-2-carbonitrile core.
Uniqueness
The uniqueness of 5-((6-((Pyridin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile lies in its specific substituents that confer high selectivity and potency towards CHK1 inhibition. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Properties
Molecular Formula |
C15H12N8 |
|---|---|
Molecular Weight |
304.31 g/mol |
IUPAC Name |
5-[[6-(pyridin-4-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C15H12N8/c16-6-12-8-20-15(9-18-12)23-14-5-13(21-10-22-14)19-7-11-1-3-17-4-2-11/h1-5,8-10H,7H2,(H2,19,20,21,22,23) |
InChI Key |
HMKAGNBGDDKGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC2=CC(=NC=N2)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


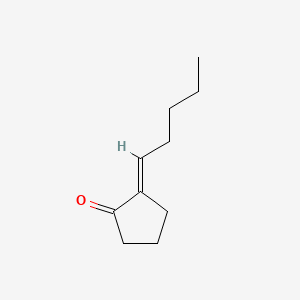
![Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B12338146.png)
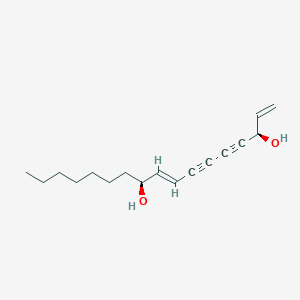
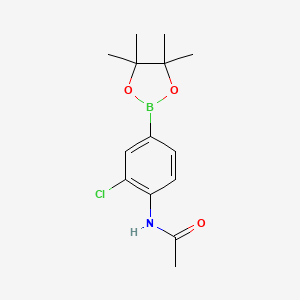
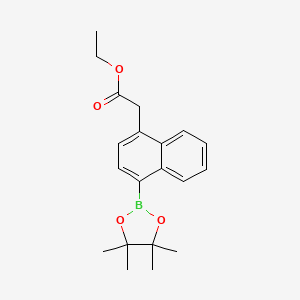
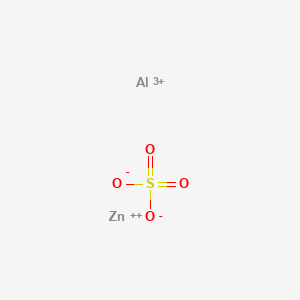

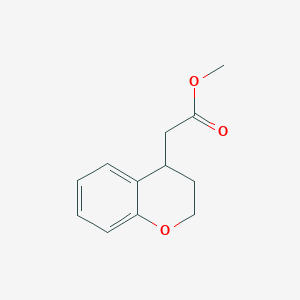
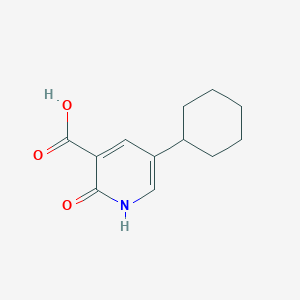
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12338240.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)
